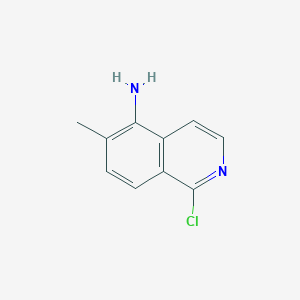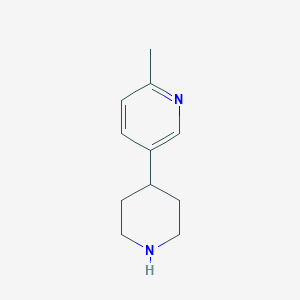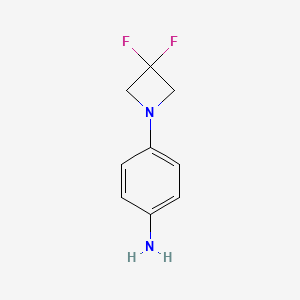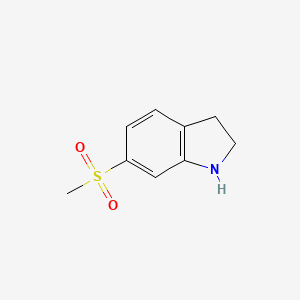
1H-Indole, 2,3-dihydro-6-(methylsulfonyl)-
Übersicht
Beschreibung
“1H-Indole, 2,3-dihydro-6-(methylsulfonyl)-” is a chemical compound with the molecular formula C9H11NO2S. It is a derivative of indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
While specific synthesis methods for “1H-Indole, 2,3-dihydro-6-(methylsulfonyl)-” were not found, a general method for synthesizing sulfonamide-based indole derivatives involves using 1H-indole-2-carboxylic acid as a starting material .
Molecular Structure Analysis
The molecular structure of “1H-Indole, 2,3-dihydro-6-(methylsulfonyl)-” consists of a 2,3-dihydro-1H-indole core with a methylsulfonyl group attached at the 6-position. The molecular weight of this compound is 197.26 g/mol.
Chemical Reactions Analysis
Indole derivatives, including “1H-Indole, 2,3-dihydro-6-(methylsulfonyl)-”, are known to undergo a variety of chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indole, 2,3-dihydro-6-(methylsulfonyl)-” include a molecular weight of 197.26 g/mol. More specific properties such as melting point, boiling point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity:
- Mazgarova et al. (2012) explored the synthesis of 2-vinyldihydroindoles, demonstrating the reactivity of 2-(1-iodoethyl)-3,5-dimethyl-1-(4-methylphenylsulfonyl)-2,3-dihydro-1H-indole with various reagents, resulting in dehydrohalogenation and halogen substitution products (Mazgarova et al., 2012).
NMR Studies:
- Cruz-López et al. (2007) conducted 1H and 13C NMR studies on 2‐functionalized 5‐(methylsulfonyl)‐1‐phenyl‐1H‐indoles, providing detailed structural insights (Cruz-López et al., 2007).
Potential Therapeutic Applications:
- Nirogi et al. (2017) identified a novel indole derivative, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, as a potent and selective antagonist for the 5-HT6 receptor, with potential for treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Synthesis of Bioactive Compounds:
- Gilow et al. (1991) studied the methylsulfenylation of indoles, contributing to the synthesis of bioactive compounds (Gilow et al., 1991).
- Choudhary et al. (2011) synthesized derivatives of tryptoline-3-carboxylic acid with potential antidiabetic activity, including 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (Choudhary et al., 2011).
Structural Analysis:
- Jasinski et al. (2009) synthesized and determined the crystal structures of various 1-(phenylsulfonyl)indole derivatives, providing insights into their geometric configurations (Jasinski et al., 2009).
Inhibitory Effects on Tyrosine Kinase:
- Thompson et al. (1993) developed indole derivatives as inhibitors of the epidermal growth factor receptor tyrosine kinase, highlighting the compound's potential in cancer research (Thompson et al., 1993).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-methylsulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPTVSOHKTZRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



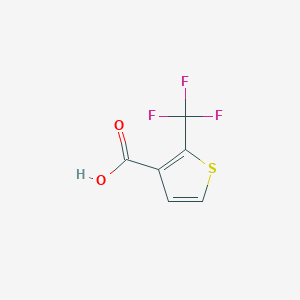
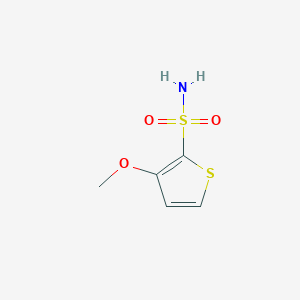

![3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1429173.png)
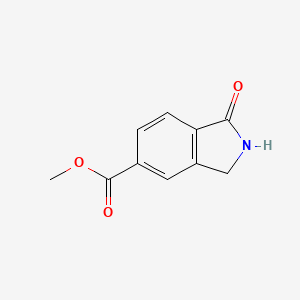
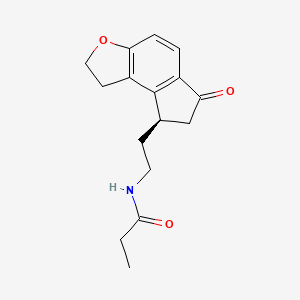
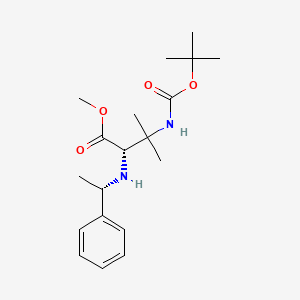
![1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine](/img/structure/B1429180.png)

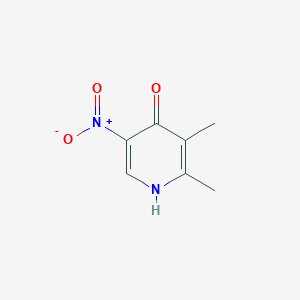
![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)
